17-O-Acetyl Normethandrone
Overview
Description
Synthesis Analysis
The synthesis of steroid derivatives similar to 17-O-Acetyl Normethandrone involves complex chemical processes. A common method involves the modification of the steroid nucleus through reactions such as catalytic hydrogenation, nucleophilic displacement, and reduction steps. These methods have been applied to synthesize amino-estratrien-ol derivatives, showcasing the versatility of steroid chemistry (Lemini, Cruz–Ramos, Toscano, & Cruz-Almanza, 1998).
Molecular Structure Analysis
The structural analysis of steroids involves advanced techniques such as X-ray diffraction and NMR spectroscopy. These methods provide detailed insights into the molecular configuration, crystal structure, and the spatial arrangement of atoms within the molecule. Research on mestranol acetate and other steroidal derivatives highlights the importance of crystallographic studies in understanding the molecular architecture of steroids (Hongqi Li, Qian, Jinxing Li, & Shuwen Ma, 2011).
Chemical Reactions and Properties
Steroids undergo various chemical reactions that alter their functional groups, leading to changes in their chemical properties. For instance, the rearrangement of oxyhepta-diene derivatives catalyzed by palladium compounds indicates the reactivity of steroids under certain conditions, shedding light on potential modifications for derivatives like 17-O-Acetyl Normethandrone (E. Curzon, Golding, Pierpoint, & Waters, 1984).
Physical Properties Analysis
The physical properties of steroids, including solubility, melting point, and crystallinity, are critical for their application in various fields. Studies on the synthesis and crystal structure of steroidal compounds provide valuable data on these properties, which can be correlated to their structural attributes (Shi-jie Zhang, Feng Xu, & Wei-xiao Hu, 2010).
Chemical Properties Analysis
The chemical properties of steroids are determined by their functional groups and molecular structure. Research on the conversion of ketones to carbonitriles and subsequent acetylation demonstrates the chemical versatility of steroids, offering insights into the modification and synthesis of compounds like 17-O-Acetyl Normethandrone (J. Bull & A. Tuinman, 1975).
Scientific Research Applications
Effects on Vascular Endothelial Growth Factor
17-O-Acetyl Normethandrone, a synthetic progestin, has implications in the study of vascular endothelial growth factor (VEGF). Research has shown that synthetic progestins, including norethindrone (a related compound to 17-O-Acetyl Normethandrone), can increase VEGF mRNA in certain cell lines, influencing angiogenesis, which is critical in processes like wound healing and tumor growth (Mirkin, Wong, & Archer, 2005).
Impact on Hormone Therapy and Bone Loss
In hormone therapy, particularly for postmenopausal women, synthetic progestins including norethindrone (a compound similar to 17-O-Acetyl Normethandrone) have been studied for their effects on bone mineral density (BMD). These progestins, when combined with estrogen, show dose-dependent effects on BMD, which is crucial in the prevention of osteoporosis (Greenwald, Gluck, Lang, & Rakov, 2005).
Role in Cancer Research
In cancer research, the investigation of synthetic progestins (related to 17-O-Acetyl Normethandrone) has highlighted their influence on gene and protein expression. Studies have noted changes in the expression of chromatin-associated proteins and MYC-regulated mRNAs, which may provide insights into tumor biology and potential therapeutic targets (Maloney et al., 2007).
Implications in Insulin Sensitivity and Metabolism
Research on norethindrone, closely related to 17-O-Acetyl Normethandrone, has shown effects on insulin sensitivity and secretion in postmenopausal women. These studies are significant in understanding the metabolic impacts of hormone replacement therapy, which can have broader implications for managing conditions like diabetes (Spencer, Godsland, Cooper, Ross, Whitehead, & Stevenson, 2000).
Genetic and Molecular-Level Studies
The role of synthetic progestins in genetic and molecular-level studies is also noteworthy. They have been used to assess their impact on gene expression related to inflammation, cell proliferation, and other vital processes in various cell types (Gallmeier et al., 2005).
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h12,16-19H,4-11H2,1-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVBFLQFMBPFG-XUDSTZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635197 | |
Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-O-Acetyl Normethandrone | |
CAS RN |
36083-56-4 | |
Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.